N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide
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Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide is a complex organic compound that features a benzothiophene moiety, a hydroxyethyl group, and a fluoromethoxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized via a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Hydroxyethyl Group Introduction: The hydroxyethyl group is introduced through a nucleophilic substitution reaction, often using ethylene oxide or a similar reagent.
Fluoromethoxybenzamide Formation: The final step involves coupling the benzothiophene derivative with 3-fluoro-4-methoxybenzoic acid under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening for catalyst and reagent selection.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or DMP.
Reduction: The amide bond can be reduced to an amine using reducing agents such as LiAlH4.
Substitution: The fluorine atom on the benzene ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: LiAlH4 (Lithium aluminium hydride)
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group
Reduction: Formation of an amine from the amide bond
Substitution: Formation of substituted benzene derivatives
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and alteration of ion channel function.
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Sertaconazole: An antifungal agent with a benzothiophene structure.
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and synthetic versatility compared to other thiophene derivatives.
This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S/c1-23-16-7-6-11(8-14(16)19)18(22)20-9-15(21)13-10-24-17-5-3-2-4-12(13)17/h2-8,10,15,21H,9H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYRGFSEWODELH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CSC3=CC=CC=C32)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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